propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Introduction to Propan-2-yl (2E)-7-Methyl-5-(4-Methylphenyl)-3-Oxo-2-[4-(Propan-2-yl)Benzylidene]-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
Thiazolo[3,2-a]pyrimidine derivatives represent a critical class of nitrogen-sulfur heterocycles with demonstrated bioactivity, including anticancer, antioxidant, and antimicrobial properties. The target compound exemplifies structural innovation within this family, combining a fused thiazole-pyrimidine core with strategically positioned substituents to enhance pharmacological potential. Its design reflects modern trends in rational drug discovery, where computational modeling and synthetic versatility converge to optimize target engagement and pharmacokinetic profiles.
Chemical Significance of Thiazolo[3,2-a]Pyrimidine Derivatives in Medicinal Chemistry
Thiazolo[3,2-a]pyrimidines occupy a unique niche in medicinal chemistry due to their dual-heterocyclic architecture, which enables diverse interactions with biological targets. The thiazole ring contributes electron-rich sulfur and nitrogen atoms, facilitating hydrogen bonding and π-π stacking with enzymes or receptors, while the pyrimidine moiety offers sites for functionalization to modulate solubility and binding affinity.
Recent studies highlight their role as kinase inhibitors, particularly in oncology. For instance, derivatives bearing chlorophenyl or pyrazole-thiophene substituents exhibit nanomolar cytotoxicity against breast adenocarcinoma (MCF7) and hepatocellular carcinoma (HepG2) cell lines. Computational analyses, such as molecular docking with epidermal growth factor receptors, further validate their mechanism of action, underscoring their potential as targeted therapies.
A comparative analysis of bioactivity across substituent patterns reveals that electron-withdrawing groups (e.g., chlorine) enhance cytotoxicity, whereas ester functionalities improve metabolic stability. These insights inform the design of the target compound, which incorporates propan-2-yl esters and methylphenyl groups to balance lipophilicity and target specificity.
Structural Uniqueness and Nomenclature of the Target Compound
The systematic IUPAC name propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate delineates its intricate structure:
- Core framework : A thiazolo[3,2-a]pyrimidine system fused at positions 3 and 2, creating a bicyclic scaffold.
- Substituents :
- Position 2 : (2E)-4-(propan-2-yl)benzylidene group, introducing stereoelectronic effects via conjugation.
- Position 5 : 4-methylphenyl ring, enhancing hydrophobic interactions.
- Position 6 : Propan-2-yl ester, optimizing lipophilicity for membrane permeability.
- Position 7 : Methyl group, sterically shielding the core.
Table 1: Key Structural Features and Functional Roles
| Position | Substituent | Functional Role |
|---|---|---|
| 2 | 4-(Propan-2-yl)benzylidene | Enhances π-stacking with aromatic residues |
| 5 | 4-Methylphenyl | Modulates solubility and target affinity |
| 6 | Propan-2-yl ester | Improves metabolic stability |
| 7 | Methyl | Reduces steric hindrance |
The (2E) configuration of the benzylidene group ensures optimal spatial alignment for target binding, while the propan-2-yl esters at positions 6 and 4 contribute to enhanced bioavailability through increased logP values.
Historical Context of Heterocyclic Compound Development
The evolution of heterocyclic chemistry traces back to the 19th century, with pyrimidines and thiazoles emerging as foundational scaffolds for drug discovery. Early breakthroughs, such as the synthesis of barbituric acid (1864) and thiamine (1936), underscored the therapeutic relevance of nitrogen-sulfur heterocycles. By the mid-20th century, advances in cyclocondensation reactions enabled the systematic construction of fused systems like thiazolo[3,2-a]pyrimidines.
The advent of computational tools in the 21st century revolutionized heterocyclic design. Density functional theory (DFT) simulations now predict electronic properties and reactivity, while molecular docking identifies potential targets prior to synthesis. For example, recent studies on thiazolo-pyridopyrimidines leveraged in silico ADME/T profiling to prioritize compounds for anticancer testing, achieving IC~50~ values as low as 6.26 μM.
The target compound embodies this historical progression, combining traditional synthetic methods (e.g., Biginelli cyclocondensation) with modern computational validation to refine its pharmacophore. Its development reflects a broader shift toward rational, structure-guided drug design in medicinal chemistry.
Properties
Molecular Formula |
C28H30N2O3S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H30N2O3S/c1-16(2)21-13-9-20(10-14-21)15-23-26(31)30-25(22-11-7-18(5)8-12-22)24(27(32)33-17(3)4)19(6)29-28(30)34-23/h7-17,25H,1-6H3/b23-15+ |
InChI Key |
IFNBKJLUIFGCLI-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)C(C)C)/S3)C)C(=O)OC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)C(C)C)S3)C)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes and ketones with thiazolopyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to alcohols or amines using reducing agents.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Applications
Research indicates that compounds with similar structures exhibit a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance, compounds with thiazole rings have been shown to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Anticancer Properties
Thiazolo[3,2-a]pyrimidines have been investigated for their anticancer effects. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar thiazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory processes .
Case Studies
Several studies have highlighted the efficacy of thiazole-pyrimidine derivatives in clinical settings:
Case Study 1: Antimicrobial Efficacy
A study published in Molecules demonstrated that a related thiazole compound exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The mechanism was attributed to interference with bacterial cell wall synthesis .
Case Study 2: Anticancer Activity
In a preclinical trial, a thiazolo-pyrimidine derivative was tested against human cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis, supporting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives vary in substituents at positions 2, 5, and 6, leading to differences in physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Substituent Variations and Key Properties
Key Observations:
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., CN in ) correlate with higher melting points (243–246°C) compared to electron-donating groups (e.g., methoxy in , 213–215°C).
- Bulky substituents like 2,4,6-trimethoxybenzylidene increase crystallinity, as seen in the high melting point (427–428°C) of the crystallized analog .
Spectral Trends :
- IR : CN stretches (~2220 cm⁻¹) are absent in the target compound but prominent in nitrile-containing analogs .
- NMR : Methyl groups (e.g., δ 2.24–2.37 ppm) and aromatic protons (δ 7.29–8.01 ppm) vary based on substitution patterns .
Crystallographic Insights :
- The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation in analogs, with dihedral angles between fused rings ranging up to 80.94° . Hydrogen bonding (C–H···O) often stabilizes crystal packing .
Pharmacological Potential: Pyrimidine derivatives exhibit diverse bioactivities, including antimicrobial and anticancer effects . The target compound’s isopropyl groups may enhance lipid membrane penetration, though specific studies are needed.
Biological Activity
The compound propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of thiazole and pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a thiazolo-pyrimidine core with various substituents that influence its biological properties. The molecular formula is , and it has a molecular weight of approximately 501.6 g/mol.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structural features to propan-2-yl (2E)-7-methyl... demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the Bcl-2 family proteins and caspases .
Antimicrobial Properties
Thiazole derivatives have also been reported to possess antimicrobial activity. In vitro studies suggest that compounds like propan-2-yl (2E)-7-methyl... can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases .
Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines (e.g., MCF-7 for breast cancer), propan-2-yl (2E)-7-methyl... was administered at various concentrations. Results indicated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting superior efficacy in inducing cell death .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 12.5 | 15 |
| A549 | 10.0 | 13 |
Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to control groups, indicating potent antimicrobial activity.
| Microorganism | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 18 | 10 |
| Escherichia coli | 15 | 9 |
The biological activity of propan-2-yl (2E)-7-methyl... can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through modulation of Bcl-2 family proteins.
- Enzyme Inhibition : Inhibition of COX enzymes leading to reduced prostaglandin synthesis.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
Q & A
Q. How can structure-activity relationships (SARs) guide derivative design?
- Modification Hotspots :
- Benzylidene Substituents : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity for nucleophilic additions .
- Ester Group : Replace propan-2-yl with bulkier tert-butyl to improve metabolic stability .
- Validation : Synthesize analogs and compare IC₅₀ values in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
